molecular formula C10H19BrO B13634135 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane

Cat. No.: B13634135
M. Wt: 235.16 g/mol
InChI Key: ALZNDYGOIBRYSF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane is a brominated cyclopentane derivative featuring two substituents on the same carbon atom: a bromomethyl (-CH₂Br) group and a 2-ethoxyethyl (-CH₂CH₂-O-CH₂CH₃) group.

The bromomethyl group provides a reactive site for nucleophilic substitution, making the compound a candidate for further derivatization in organic synthesis.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-ethoxyethyl)cyclopentane

InChI

InChI=1S/C10H19BrO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9H2,1H3

InChI Key

ALZNDYGOIBRYSF-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(CCCC1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features, molecular weights, and applications of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Notes References
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane Not explicitly stated ~263.2 (estimated) Bromomethyl, 2-ethoxyethyl Discontinued; potential intermediate in organic synthesis
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.21 Bromomethyl, hexyloxy Discontinued; likely used in specialty chemical research
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane C₈H₁₅BrO 207.11 Bromomethyl, methoxymethyl Liquid at room temperature; storage at 4°C; used in pharmaceutical R&D
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 Bromomethyl, trifluoromethyl Used in pharmaceuticals or pesticides; high electronegativity enhances reactivity
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane C₁₂H₂₃BrO 263.21 Bromomethyl, branched alkoxy Similar molecular weight to hexyloxy derivative; branching may lower melting point
(2-Bromoethyl)cyclopentane C₇H₁₃Br 177.08 Bromoethyl Simpler structure; safety precautions required due to bromine content
1-Bromopentane C₅H₁₁Br 151.05 Linear alkyl bromide Common laboratory chemical; used in synthesis and manufacturing

Key Findings and Trends

Substituent Effects on Properties :

  • Polarity : The 2-ethoxyethyl and methoxymethyl groups increase polarity compared to purely alkyl substituents (e.g., hexyloxy), enhancing solubility in polar solvents .
  • Molecular Weight : Longer substituents (e.g., hexyloxy) or branched chains (e.g., 4-methylpentan-2-yloxy) increase molecular weight (~263 g/mol), whereas simpler structures like (2-bromoethyl)cyclopentane are lighter (~177 g/mol) .
  • Reactivity : Bromomethyl and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .

Applications: Pharmaceuticals: The trifluoromethyl derivative (C₇H₁₀BrF₃) is explicitly noted for use in medicinal chemistry due to fluorine's metabolic stability . Laboratory Use: 1-Bromopentane and simpler analogs are standard reagents, while discontinued compounds (e.g., hexyloxy derivative) may have niche roles in research .

Safety and Handling :

  • Brominated compounds generally require stringent safety measures. For example, (2-bromoethyl)cyclopentane highlights the need for protective equipment due to bromine's toxicity .

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